

A Technical Guide to 1-Ethoxy-3-fluorobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethoxy-3-fluorobenzene**

Cat. No.: **B1330356**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethoxy-3-fluorobenzene is an aromatic organic compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Characterized by a benzene ring substituted with an ethoxy group and a fluorine atom at the meta-position, this compound is of significant interest in the fields of pharmaceutical development, agrochemical research, and materials science. The presence of the fluorine atom can impart unique properties to downstream compounds, such as increased metabolic stability and enhanced biological activity, making **1-ethoxy-3-fluorobenzene** a valuable building block for medicinal chemists. This guide provides a concise overview of its core physicochemical properties, a generalized synthesis protocol, and its primary applications.

Core Properties and Formula

The fundamental properties of **1-Ethoxy-3-fluorobenzene** are summarized below. This data is essential for its application in chemical synthesis, enabling precise control over reaction conditions and purification processes.

Property	Value	Source(s)
Molecular Formula	C8H9FO	[1]
Molecular Weight	140.155 g/mol	[2]
CAS Number	458-03-7	[1]
Density	1.0±0.1 g/cm ³	[2]
Boiling Point	155.7±13.0 °C at 760 mmHg	[2]
Melting Point	-27.5 °C	[2]
Flash Point	51.3±12.1 °C	[2]
Refractive Index	1.471	[3]
Synonyms	3-Fluorophenetole, m-Fluorophenetole	[1]

Molecular Structure and Identification

The relationship between the molecular formula and its structural components is crucial for understanding its reactivity.

Molecular structure of **1-Ethoxy-3-fluorobenzene**.

Synthesis Protocol: Williamson Ether Synthesis

1-Ethoxy-3-fluorobenzene is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an ethylating agent. The following is a generalized experimental protocol.

Principle

The phenolic hydroxyl group of 3-fluorophenol is deprotonated by a weak base to form the more nucleophilic 3-fluorophenoxyde. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with an ethyl halide (e.g., ethyl iodide) to form the desired ether.

Materials

- 3-Fluorophenol
- Ethyl iodide (or ethyl bromide)
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone (or other suitable polar aprotic solvent)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)
- Brine (saturated $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Experimental Procedure

- Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 3-fluorophenol (1.0 equivalent) and anhydrous potassium carbonate (approximately 1.5-2.0 equivalents).
- Solvent Addition: Add anhydrous acetone to the flask until a stirrable suspension is formed.
- Addition of Ethylating Agent: Slowly add ethyl iodide (1.1-1.2 equivalents) to the reaction mixture.
- Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (acetone boils at ~56°C). Maintain the reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the acetone using a rotary evaporator.
 - To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.

- Extract the aqueous layer three times with diethyl ether.
- Combine the organic extracts and wash sequentially with 1 M NaOH (to remove any unreacted phenol), deionized water, and finally with brine.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- Purification: The crude **1-ethoxy-3-fluorobenzene** can be purified further by vacuum distillation if necessary.

Generalized workflow for the synthesis of **1-Ethoxy-3-fluorobenzene**.

Applications in Research and Development

Due to its specific chemical structure, **1-ethoxy-3-fluorobenzene** is a versatile intermediate with applications in several key areas:

- Pharmaceutical Development: It serves as a precursor for active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting neurological disorders. The fluorine atom can enhance properties like lipophilicity and metabolic stability, which are critical for drug efficacy.
- Agrochemicals: The compound is used in the synthesis of novel pesticides and herbicides. Fluorinated organic molecules often exhibit higher potency and better environmental persistence profiles.
- Materials Science: In this field, it is used in the formulation of specialty polymers and coatings. The incorporation of fluorinated moieties can improve the chemical resistance, thermal stability, and other physical properties of materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzene, 1-ethoxy-3-fluoro- (CAS 458-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. PHENETOLE, M-FLUORO- | CAS#:458-03-7 | ChemsrC [chemsrc.com]
- 3. 1-ethoxy-3-fluorobenzene458-03-7,Purity96%_AOBChem USA [molbase.com]
- To cite this document: BenchChem. [A Technical Guide to 1-Ethoxy-3-fluorobenzene: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1330356#1-ethoxy-3-fluorobenzene-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com